
1-Pentylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C10H16BrN. It is a member of the pyridinium salts family, characterized by a pyridine ring substituted with a pentyl group and a bromide anion. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with pentyl bromide. The reaction typically involves heating pyridine with pentyl bromide in an anhydrous solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pentylpyridin-1-ium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-pentylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, while the bromide ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and biological activities .
Comparaison Avec Des Composés Similaires
1-Benzylpyridin-1-ium bromide: Similar structure but with a benzyl group instead of a pentyl group.
1-Methylpyridin-1-ium bromide: Contains a methyl group instead of a pentyl group.
1-Ethylpyridin-1-ium bromide: Contains an ethyl group instead of a pentyl group.
Uniqueness: 1-Pentylpyridin-1-ium bromide is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
53385-72-1 |
|---|---|
Formule moléculaire |
C10H16BrN |
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-2-3-5-8-11-9-6-4-7-10-11;/h4,6-7,9-10H,2-3,5,8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JOEPKDCJDKHSFJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[N+]1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


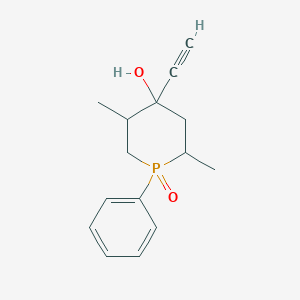
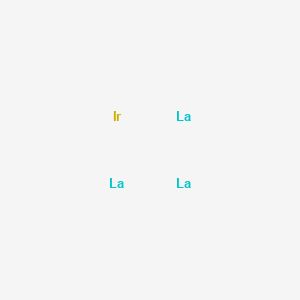
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
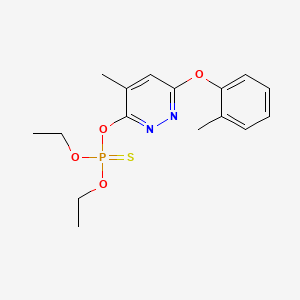
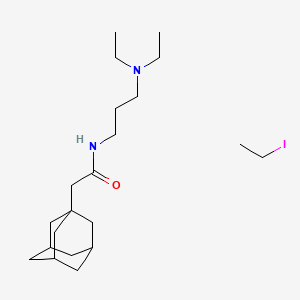
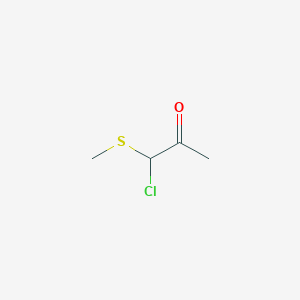
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
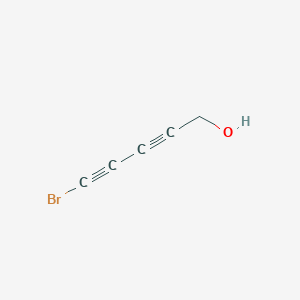
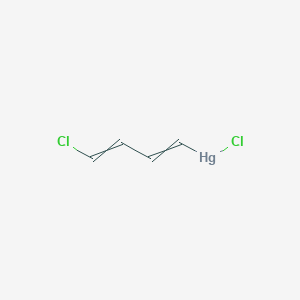
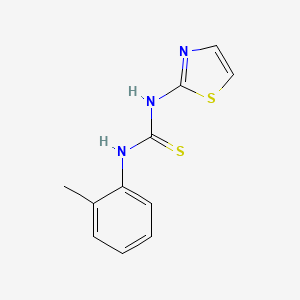
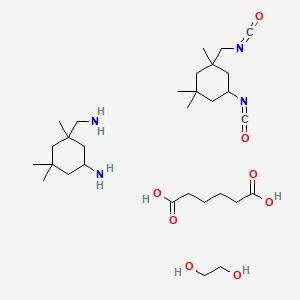

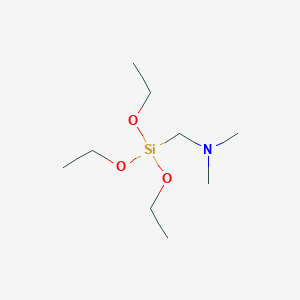
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
